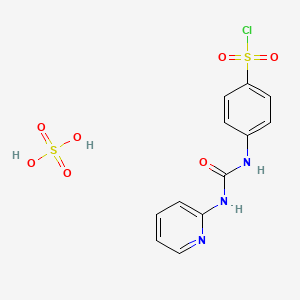
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate” is a complex organic molecule. It contains a pyridin-2-yl group, which is a type of nitrogen-containing heterocycle . It also contains a ureido group, a benzene sulfonyl chloride group, and a sulfate group .
Molecular Structure Analysis
The molecular formula of the compound is C12H12ClN3O7S2, and it has a molecular weight of 409.82 . The exact structure would depend on the positions of the various groups on the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfate, ureido, and sulfonyl chloride groups suggest that it would have some degree of water solubility .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Synthesis
Sulfonic acid-functionalized pyridinium chloride has been reported to effectively catalyze one-pot multi-component condensation reactions. This type of compound, which includes structures similar to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate, is utilized in the synthesis of various organic compounds, such as 1,2,4,5-tetrasubstituted imidazoles, demonstrating its importance in organic synthesis and catalysis (Zare, Asgari, Zare, & Zolfigol, 2015).
2. Anticancer Research
Compounds with structures that incorporate elements of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate have been investigated for their potential as anticancer agents. For example, derivatives of N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide were synthesized and evaluated for cytotoxic effects on different breast cancer cell lines, indicating the role of such compounds in cancer research (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).
3. Antimicrobial Activity
A study on N-pyridin-3-yl-benzenesulfonamide, a compound related to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate, highlighted its antimicrobial activity. The synthesized compound was tested against various bacteria, including Gram-positive and Gram-negative strains, showing significant antimicrobial properties (Ijuomah, Ike, & Obi, 2022).
4. Material Science and Chemistry
In material science, similar structures have been used in the development of new materials with potential applications in various fields. For instance, the synthesis of magnetically separable graphene oxide anchored sulfonic acid for catalyzing the synthesis of carbonitriles underlines the versatility of such compounds in materials chemistry (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
5. Electrochemical Applications
The electrochemical behavior of compounds similar to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate has been explored. For instance, a study on the electrochemical properties of a related compound demonstrated its use in enhancing the properties of nano cobalt oxide, indicating potential applications in electrochemistry and nanotechnology (Mohammed, 2017).
6. Structural and Spectroscopic Analysis
Research on compounds with similar structures often involves detailed structural and spectroscopic analysis. For example, a study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecular geometry, vibrational frequencies, and electronic properties, demonstrating the importance of these compounds in spectroscopic studies (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)10-6-4-9(5-7-10)15-12(17)16-11-3-1-2-8-14-11;1-5(2,3)4/h1-8H,(H2,14,15,16,17);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVGAVRLQJTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

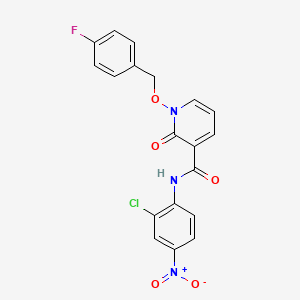
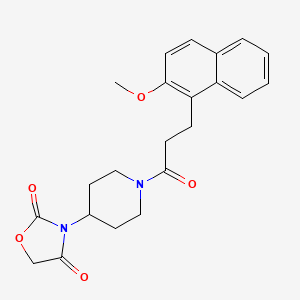
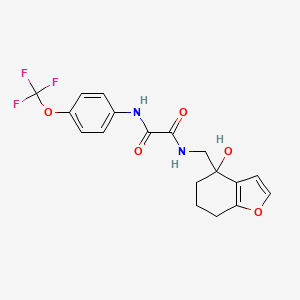
![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
![2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2449064.png)
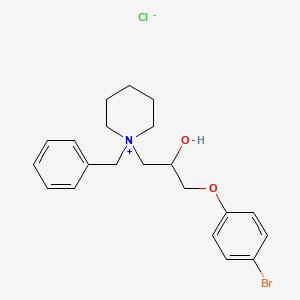
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2449068.png)

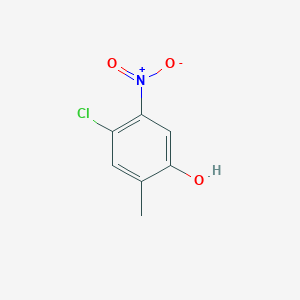
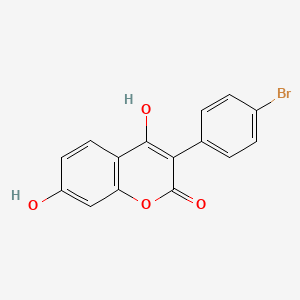
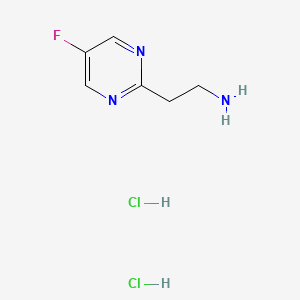
![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)